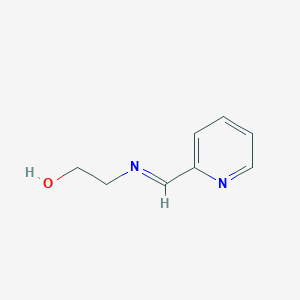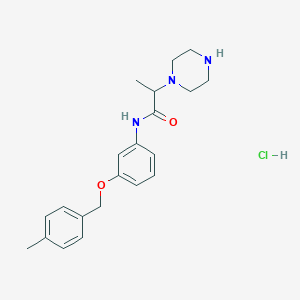
alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive properties. It belongs to the class of designer drugs, which are synthesized to mimic the effects of illegal drugs while avoiding legal restrictions.
作用機序
Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride acts as a partial agonist of the CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than full agonists such as THC. It also has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has been shown to increase dopamine release in the brain, which is associated with reward and pleasure.
生化学的および生理学的効果
Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has been shown to produce a range of effects in animal studies, including sedation, hypothermia, analgesia, and changes in locomotor activity. It has also been reported to produce subjective effects in humans such as relaxation, euphoria, and altered perception. However, the long-term effects of alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride on the brain and other organs are not well understood, and further research is needed to fully understand its potential risks and benefits.
実験室実験の利点と制限
Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has several advantages for use in laboratory experiments, including its high potency, selectivity for the CB1 receptor, and ability to produce a range of effects at different doses. However, it also has several limitations, such as its potential for abuse and lack of safety data in humans. Researchers must take precautions to ensure that alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride is used safely and ethically in laboratory settings.
将来の方向性
There are several future directions for research on alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride, including investigating its potential therapeutic uses for conditions such as chronic pain, anxiety, and depression. Researchers may also explore the effects of alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride on other neurotransmitter systems and the long-term effects of chronic use. Additionally, studies on the pharmacokinetics and metabolism of alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride can help inform drug testing and forensic analysis.
In conclusion, alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive properties. It has been studied for its effects on the endocannabinoid system and used as a tool in pharmacological research. alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride acts as a partial agonist of the CB1 and CB2 receptors and has been shown to produce a range of effects in animal studies and humans. While it has several advantages for use in laboratory experiments, researchers must take precautions to ensure its safe and ethical use. Future research on alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride can help inform its potential therapeutic uses and long-term effects.
合成法
Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride is synthesized by reacting 1-(4-methylphenyl)-2-(1-piperidinyl)-1-propanone with 3-(1-(p-methylbenzyl)piperazin-4-yl)-1H-indole in the presence of sodium hydride and acetonitrile. The resulting product is then purified by chromatography to obtain alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride in its hydrochloride salt form.
科学的研究の応用
Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has been studied for its effects on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, appetite, and inflammation. It has been shown to bind to the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has also been used as a tool in pharmacological research to investigate the structure-activity relationship of synthetic cannabinoids and their effects on the endocannabinoid system.
特性
CAS番号 |
19644-91-8 |
|---|---|
製品名 |
alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride |
分子式 |
C21H28ClN3O2 |
分子量 |
389.9 g/mol |
IUPAC名 |
N-[3-[(4-methylphenyl)methoxy]phenyl]-2-piperazin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O2.ClH/c1-16-6-8-18(9-7-16)15-26-20-5-3-4-19(14-20)23-21(25)17(2)24-12-10-22-11-13-24;/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25);1H |
InChIキー |
SNRABFVOMPQJEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl |
同義語 |
N-[3-[(4-methylphenyl)methoxy]phenyl]-2-piperazin-1-yl-propanamide hyd rochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



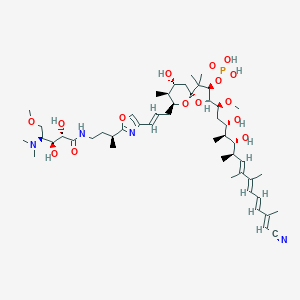

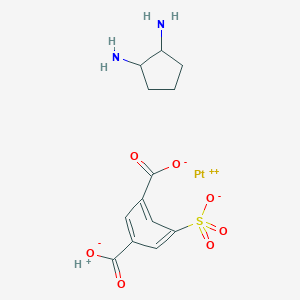
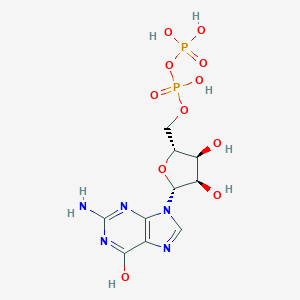

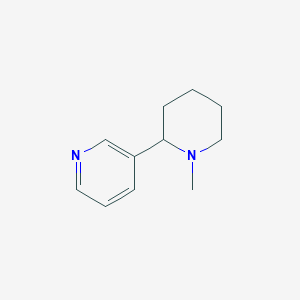
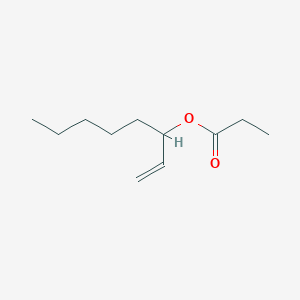
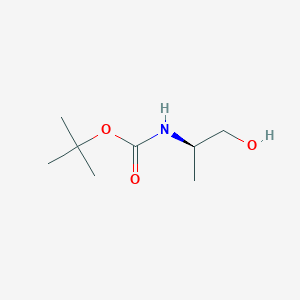
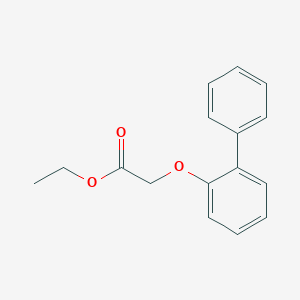
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)

![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
